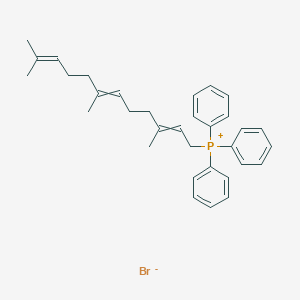

Farnesyltriphenylphosphoniumbromide

Description

Contextualization of Triphenylphosphonium Salts in Modern Organic Chemistry

Triphenylphosphonium salts, a subset of phosphonium (B103445) salts where three of the organic groups are phenyl rings, are particularly prominent in contemporary organic chemistry. ontosight.ai The triphenylphosphine (B44618) moiety, often abbreviated as PPh3, is a common feature in a wide array of synthetic transformations. chemicalbook.combyjus.com Its nucleophilicity allows it to react with alkyl halides and electrophilic alkenes, forming the basis for numerous carbon-carbon bond-forming reactions. chemicalbook.com Furthermore, triphenylphosphine itself is a versatile reagent, utilized in reactions like the Suzuki, Mitsunobu, and Appel reactions, and as a ligand in homogeneous catalysis. byjus.com The stability and reactivity of the triphenylphosphonium cation make it an essential component in the synthetic chemist's toolbox.

Overview of the Farnesyl Moiety: Significance in Natural Product and Synthetic Chemistry

The farnesyl group is a 15-carbon isoprenoid unit that is a fundamental building block in nature. researchgate.net It is derived from farnesyl diphosphate (B83284) (FPP), a key intermediate in the biosynthesis of a vast array of natural products, including steroids, terpenes, and carotenoids. researchgate.netnih.gov The farnesyl moiety's presence in these molecules underscores its importance in biological systems. In synthetic chemistry, the farnesyl group serves as a valuable synthon for the construction of complex natural products and their analogs. Its specific carbon skeleton and stereochemistry are often crucial for the biological activity of the target molecule.

Historical Development and Evolution of Wittig Chemistry Relevant to Farnesyl Systems

The Wittig reaction, discovered by Georg Wittig in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979, is a cornerstone of alkene synthesis. numberanalytics.comwikipedia.orgnobelprize.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent), typically generated from a phosphonium salt, to form an alkene and a phosphine (B1218219) oxide. wikipedia.orgthermofisher.com

The initial Wittig reaction has undergone significant evolution to enhance its stereoselectivity and expand its scope. A key development was the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions and often favors the formation of (E)-alkenes. thermofisher.com Another important advancement is the Schlosser modification, which allows for the selective synthesis of pure E-alkenes through the use of specific reaction conditions. wikipedia.orgthermofisher.com These modifications have been instrumental in applying Wittig-type chemistry to the synthesis of complex molecules containing moieties like the farnesyl group, where precise control over double bond geometry is paramount.

Scope and Academic Relevance of Farnesyltriphenylphosphonium bromide in Contemporary Research

Farnesyltriphenylphosphonium bromide serves as a key reagent for introducing the farnesyl group into molecules via the Wittig reaction. Its primary application lies in the synthesis of complex isoprenoids and other natural products where the farnesyl unit is a critical structural component. The ability to selectively introduce this 15-carbon chain with control over the resulting double bond geometry is of high value in synthetic organic chemistry.

Recent research has also explored the broader applications of triphenylphosphonium salts. Due to their lipophilic and cationic nature, they can facilitate the accumulation of attached molecules within mitochondria. nih.gov This has led to the development of mitochondria-targeting therapeutic agents. nih.gov While specific research on the therapeutic applications of farnesyltriphenylphosphonium bromide is not extensively documented in the provided search results, the general principle of using the triphenylphosphonium cation as a mitochondrial targeting moiety is an active area of investigation. nih.gov

Interactive Data Tables

Properties

Molecular Formula |

C33H40BrP |

|---|---|

Molecular Weight |

547.5 g/mol |

IUPAC Name |

triphenyl(3,7,11-trimethyldodeca-2,6,10-trienyl)phosphanium;bromide |

InChI |

InChI=1S/C33H40P.BrH/c1-28(2)16-14-17-29(3)18-15-19-30(4)26-27-34(31-20-8-5-9-21-31,32-22-10-6-11-23-32)33-24-12-7-13-25-33;/h5-13,16,18,20-26H,14-15,17,19,27H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

PQBSWSAKCBVGRL-UHFFFAOYSA-M |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Farnesyltriphenylphosphoniumbromide

Direct Synthesis Routes from Farnesyl Halides

The most common and direct method for the preparation of farnesyltriphenylphosphonium bromide involves the reaction of a farnesyl halide with triphenylphosphine (B44618). This approach leverages the well-established chemistry of phosphonium (B103445) salt formation.

Quaternization Reactions of Triphenylphosphine with Farnesyl Bromide

The cornerstone of the direct synthesis is the quaternization of triphenylphosphine with farnesyl bromide. This is a classic SN2 reaction where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom of farnesyl bromide, displacing the bromide ion to form the stable phosphonium salt.

A typical procedure involves dissolving triphenylphosphine and farnesyl bromide in a suitable solvent and heating the mixture to facilitate the reaction. Farnesyl bromide itself is often prepared from the more readily available (E,E)-farnesol. A common method for this conversion involves treating (E,E)-farnesol with methanesulfonyl chloride and triethylamine, followed by displacement with lithium bromide in tetrahydrofuran (B95107) (THF) at low temperatures (-45 °C to 0 °C). orgsyn.org Alternatively, farnesyl bromide can be synthesized from nerolidol (B1678203) by reaction with phosphorus tribromide in diethyl ether. prepchem.com

The subsequent reaction with triphenylphosphine is generally carried out in an inert solvent. The choice of solvent can influence the reaction rate and the ease of product isolation.

Optimization of Reaction Conditions: Solvent Effects and Temperature Control

The efficiency of the quaternization reaction is dependent on several factors, with solvent and temperature being paramount. Aprotic polar solvents are often favored as they can stabilize the charged transition state of the SN2 reaction without solvating the nucleophile as strongly as protic solvents.

Table 1: Solvent Effects on Phosphonium Salt Formation

| Solvent | Polarity | General Observations |

| Acetonitrile | High | Often promotes rapid reaction rates. |

| Dichloromethane | Moderate | Good solvent for both reactants, facilitates reaction. |

| Toluene | Low | Higher temperatures may be required to achieve reasonable reaction times. |

| Tetrahydrofuran (THF) | Moderate | Commonly used, good balance of solubility and reactivity. |

Temperature control is also crucial. While higher temperatures generally increase the reaction rate, they can also lead to the formation of side products, particularly given the polyene nature of the farnesyl group which can be prone to isomerization or decomposition. A typical temperature range for these reactions is between room temperature and the reflux temperature of the chosen solvent. Optimization often involves finding the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe.

Purification and Isolation Techniques for the Phosphonium Salt

Farnesyltriphenylphosphonium bromide is typically a solid at room temperature and can often be isolated by precipitation from the reaction mixture, sometimes upon cooling or by the addition of a less polar co-solvent. However, recrystallization is usually necessary to obtain a high-purity product.

The choice of recrystallization solvent is critical. A good solvent system will dissolve the phosphonium salt at an elevated temperature but allow for its crystallization upon cooling, while impurities remain in solution. For phosphonium salts, which can be hygroscopic, it is often beneficial to perform recrystallizations under an inert atmosphere. researchgate.net

Table 2: Potential Recrystallization Solvents for Farnesyltriphenylphosphonium Bromide

| Solvent/Solvent System | Rationale |

| Dichloromethane/Diethyl Ether | The salt is dissolved in a minimal amount of dichloromethane, and diethyl ether is added until turbidity is observed, followed by cooling. |

| Toluene | Can be effective, though heating may be required for dissolution. |

| Ethyl Acetate/Hexane (B92381) | Similar to the dichloromethane/ether system, for less polar impurities. |

Trituration with a non-polar solvent like hexane can also be employed to wash away non-polar impurities and induce crystallization if the product initially oils out. researchgate.net

Alternative Preparative Strategies

Beyond the direct quaternization of a pre-formed farnesyl halide, alternative strategies can be employed, particularly when specific stereoisomers are desired or when starting from different precursors. These strategies can be broadly categorized as linear or convergent.

Stereochemical Considerations in Precursor Synthesis

The stereochemistry of the double bonds in the farnesyl precursor is critical, as different isomers can exhibit different biological activities. The all-(E) isomer is often the most common, but syntheses targeting other isomers such as (Z,E)- or (E,Z)-farnesol are also of significant interest.

Stereocontrolled synthesis of the farnesyl precursor often relies on stereoselective reactions to create the trisubstituted double bonds. For example, the Julia-Kocienski olefination and the Horner-Wadsworth-Emmons reaction are powerful methods for controlling double bond geometry. The choice of reagents and reaction conditions in these steps is crucial for achieving the desired stereoisomer of the farnesyl precursor, which then dictates the stereochemistry of the final farnesyltriphenylphosphonium bromide.

Scale-Up and Process Chemistry Challenges in Synthesis

The transition from a laboratory-scale synthesis of farnesyltriphenylphosphonium bromide to a large-scale industrial process presents a unique set of challenges. While the fundamental reaction involves the quaternization of triphenylphosphine with a farnesyl halide, typically farnesyl bromide, the practical implementation on a larger scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

One of the primary challenges in the scale-up of the synthesis of farnesyltriphenylphosphonium bromide lies in managing the reaction exothermicity. The formation of the phosphonium salt is an exothermic process, and on a large scale, the heat generated can be substantial. Inadequate heat dissipation can lead to a runaway reaction, posing significant safety risks and potentially leading to the formation of undesirable by-products. Therefore, robust temperature control systems and reactor design are critical for a safe and controlled process.

The choice of solvent is another critical parameter. While various solvents can be used at the laboratory scale, industrial-scale production necessitates the use of solvents that are not only effective for the reaction but also economically viable, safe to handle in large quantities, and environmentally benign. The recovery and recycling of the solvent are also important considerations in process chemistry to minimize waste and reduce operational costs.

Purification of farnesyltriphenylphosphonium bromide at an industrial scale presents another significant hurdle. The product is a salt, often with high polarity, which can make its isolation and purification from the reaction mixture challenging. Typical laboratory-scale purification techniques like column chromatography are often not feasible or economical for large quantities. Crystallization is a more common industrial purification method, but developing a robust crystallization process that consistently yields a product with the desired purity and physical properties (e.g., crystal size distribution) can be a complex and time-consuming task. The presence of unreacted starting materials or side products can significantly impact the crystallization process and the final product quality.

Furthermore, the handling of raw materials and the final product on a large scale requires specialized equipment and procedures. Triphenylphosphine can be an irritant, and appropriate personal protective equipment and containment strategies are necessary. The final product, farnesyltriphenylphosphonium bromide, may also have specific handling requirements to prevent degradation and ensure stability during storage and transportation.

A patent for the preparation of phytofluene (B1236011) provides some insight into a multi-gram scale reaction involving farnesyltriphenylphosphonium bromide, which can be extrapolated to understand potential scale-up challenges. google.com In this patented process, 30.12 g of farnesyltriphenylphosphonium bromide is suspended in diethyl ether and reacts with n-butyllithium at low temperatures. google.com The work-up involves hydrolysis, extraction, and purification. google.com

Table 1: Reaction and Work-up Parameters for a Reaction Involving Farnesyltriphenylphosphonium Bromide

| Parameter | Details | Source |

|---|---|---|

| Reactant | Farnesyltriphenylphosphonium bromide | google.com |

| Scale | 30.12 g (55 mmol) | google.com |

| Solvent | 1000 ml Diethyl ether | google.com |

| Base | 31.0 g of a 15% solution of n-butyllithium in hexane | google.com |

| Reaction Temperature | 0 °C to +5 °C | google.com |

| Work-up: Hydrolysis | Dropwise addition of 150 ml of ice water | google.com |

| Work-up: Extraction | Hexane and Ethyl acetate | google.com |

| Work-up: Washing | Saturated sodium chloride solution | google.com |

| Work-up: Drying | Sodium sulfate | google.com |

| Work-up: Solvent Removal | Rotary evaporator at 50°C to 20 mbar | google.com |

Based on this example, scaling up would require careful management of the pyrophoric n-butyllithium, precise temperature control to maintain the narrow 0-5 °C range in a much larger volume, and efficient phase separation during the aqueous work-up of a large batch. The use of diethyl ether, a highly flammable solvent, would also necessitate stringent safety protocols in an industrial setting.

Chemical Reactivity and Mechanistic Elucidation of Farnesyltriphenylphosphoniumbromide Derived Ylides

Formation of Farnesyltriphenylphosphonium Ylide

The initial and crucial step in the Wittig reaction sequence is the generation of the phosphorus ylide from its corresponding phosphonium (B103445) salt. In this case, the farnesyltriphenylphosphonium ylide is formed by the deprotonation of farnesyltriphenylphosphonium bromide.

The formation of a phosphorus ylide involves the removal of a proton from the carbon atom adjacent to the positively charged phosphorus. The acidity of this proton is a key factor in determining the required base strength. For phosphonium salts that lead to non-stabilized ylides, such as farnesyltriphenylphosphonium bromide where the farnesyl group is an alkyl chain, very strong bases are required for deprotonation. masterorganicchemistry.comlibretexts.org

Commonly employed strong bases for the generation of non-stabilized ylides include organolithium reagents like n-butyllithium (n-BuLi), sodium amide (NaNH₂), and sodium hydride (NaH). masterorganicchemistry.com The choice of base and solvent can significantly influence the reaction, including the stereochemical outcome of the subsequent Wittig reaction. Lithium-containing bases can lead to the formation of lithium salts that may affect the reaction pathway. wikipedia.org Reactions are typically carried out under anhydrous conditions in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent quenching of the highly basic ylide.

Table 1: Representative Strong Bases and Conditions for Non-Stabilized Ylide Formation

| Base | Typical Solvent(s) | Typical Temperature | Notes |

| n-Butyllithium (n-BuLi) | THF, Diethyl ether | -78 °C to 0 °C | Very common, requires inert atmosphere and anhydrous conditions. |

| Sodium Amide (NaNH₂) | Liquid Ammonia, THF | -33 °C to rt | Strong, less common than n-BuLi for this purpose. |

| Sodium Hydride (NaH) | THF, DMF | 0 °C to rt | Often used as a slurry; reaction can be slower. |

| Potassium tert-butoxide | THF, tert-Butanol | rt | A strong, non-nucleophilic base. |

This table presents generalized data for the formation of non-stabilized ylides, as specific experimental data for the deprotonation of farnesyltriphenylphosphonium bromide is not detailed in the provided search results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the formation of the ylide from the phosphonium salt. libretexts.org Both ¹H and ³¹P NMR are particularly informative.

Upon successful deprotonation, the ¹H NMR spectrum will show the disappearance of the signal corresponding to the acidic proton on the α-carbon of the phosphonium salt and the appearance of a new signal for the ylidic proton, typically at a different chemical shift.

³¹P NMR is especially useful for tracking the progress of the reaction. orientjchem.orgnih.gov The phosphorus atom in the phosphonium salt has a characteristic chemical shift. Upon conversion to the ylide, this signal will shift, providing a clear indication of ylide formation. For instance, a study on a different phosphorus ylide showed distinct signals for the rotational isomers in the ³¹P NMR spectrum. orientjchem.org While specific NMR data for farnesyltriphenylphosphonium ylide is not available in the provided search results, the principles of NMR monitoring remain applicable.

Table 2: Conceptual NMR Shifts for Ylide Formation Monitoring

| Species | Nucleus | Expected Chemical Shift (ppm) - Conceptual | Key Feature |

| Phosphonium Salt | ³¹P | ~20-30 | Single peak for the starting material. |

| Ylide | ³¹P | Varies (can be upfield or downfield) | Appearance of a new peak, indicating product formation. |

| Phosphonium Salt | ¹H | Varies | Disappearance of the α-proton signal. |

| Ylide | ¹H | Varies | Appearance of the ylidic proton signal. |

This table is a conceptual representation. Actual chemical shifts are highly dependent on the specific molecule and experimental conditions.

The stability of a phosphorus ylide is largely determined by the substituents on the carbanionic carbon. Ylides are categorized as "stabilized," "semi-stabilized," or "non-stabilized." Stabilized ylides have an electron-withdrawing group (e.g., an ester or ketone) attached to the ylidic carbon, which delocalizes the negative charge and increases stability.

The ylide derived from farnesyltriphenylphosphonium bromide is a non-stabilized ylide because the farnesyl group is an alkyl chain and does not offer resonance stabilization. Non-stabilized ylides are highly reactive and are typically generated and used in situ without isolation. masterorganicchemistry.com They are sensitive to both moisture and oxygen and must be handled under an inert atmosphere (e.g., nitrogen or argon).

Detailed Mechanistic Pathways in Wittig Reactions

The mechanism of the Wittig reaction has been a subject of extensive research and debate. The currently accepted mechanism for non-stabilized ylides under lithium-free conditions involves the direct formation of an oxaphosphetane intermediate. wikipedia.org However, the role of a betaine (B1666868) intermediate, particularly in the presence of lithium salts, is still discussed. wikipedia.orglibretexts.org

Historically, the Wittig reaction was thought to proceed through a betaine intermediate, a dipolar, zwitterionic species formed by the nucleophilic attack of the ylide on the carbonyl carbon. libretexts.orglibretexts.org This betaine would then undergo ring-closure to form the oxaphosphetane.

For non-stabilized ylides, the formation of the betaine is generally considered to be reversible, and its presence can be influenced by factors such as the solvent and the presence of metal salts. wikipedia.org In reactions involving lithium-based strong bases, the lithium cation can coordinate with the oxygen atom of the betaine, potentially stabilizing it and influencing the stereochemical outcome of the reaction. wikipedia.org The characterization of these transient betaine intermediates is challenging due to their short lifetimes, but low-temperature NMR studies have provided evidence for their existence in certain systems. libretexts.org

The modern understanding of the Wittig reaction, especially under salt-free conditions, favors a concerted [2+2] cycloaddition mechanism where the ylide and the carbonyl compound directly form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orglibretexts.org This step is believed to be the rate-determining and stereochemistry-determining step for non-stabilized ylides.

The oxaphosphetane intermediate is unstable and rapidly decomposes in an irreversible, syn-elimination process to yield the alkene and triphenylphosphine (B44618) oxide. The strong phosphorus-oxygen double bond that is formed provides the thermodynamic driving force for the reaction. The geometry of the oxaphosphetane dictates the stereochemistry of the resulting alkene. For non-stabilized ylides like the one derived from farnesyltriphenylphosphonium bromide, the reaction with aldehydes generally leads to the formation of the (Z)-alkene with high selectivity. wikipedia.org

Theoretical and Computational Models of Reaction Intermediates

Computational studies, primarily using density functional theory (DFT), have provided significant insights into the intermediates of the Wittig reaction, which are directly applicable to the farnesyl-derived ylide. nih.govacs.org The generally accepted mechanism for non-stabilized ylides proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.org

For non-stabilized ylides like the one derived from farnesyltriphenylphosphonium bromide, the transition states leading to the oxaphosphetane are key to understanding the reaction's stereoselectivity. Computational models indicate that the geometry of these transition states is influenced by a combination of steric interactions. nih.govacs.org Specifically, the interplay of 1,2- and 1,3-steric interactions in the transition state determines whether the cis or trans oxaphosphetane is formed preferentially. nih.gov The transition states for non-stabilized ylides often adopt a puckered geometry to minimize these steric clashes. nih.govacs.org The subsequent decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is typically rapid and irreversible. libretexts.org

Stereochemical Control and Selectivity in Olefin Formation

The stereochemistry of the resulting alkene is a critical aspect of the Wittig reaction, and with farnesyltriphenylphosphonium bromide, a distinct preference for the formation of one isomer is observed.

Influence of Ylide Geometry (Non-stabilized, Stabilized, Semi-stabilized) on E/Z Selectivity

The classification of the ylide is paramount in predicting the E/Z selectivity of the olefin product. wikipedia.orgorganic-chemistry.org The ylide generated from farnesyltriphenylphosphonium bromide is a non-stabilized ylide due to the electron-donating nature of the farnesyl (alkyl) group. organic-chemistry.org Non-stabilized ylides are known to predominantly form (Z)-alkenes with moderate to high selectivity. wikipedia.orgorganic-chemistry.org This selectivity arises from the kinetic control of the reaction, where the less sterically hindered approach of the ylide and the aldehyde leads to the formation of the syn-oxaphosphetane, which then decomposes to the (Z)-alkene. wikipedia.org

In contrast, stabilized ylides, which possess an electron-withdrawing group (e.g., an ester or ketone) adjacent to the carbanion, generally yield (E)-alkenes. Semi-stabilized ylides, typically with an aryl or vinyl substituent, often provide a mixture of (E) and (Z)-isomers. mdpi.com

Impact of Reaction Solvents and Temperature on Stereoselectivity

The choice of solvent and the reaction temperature can modulate the stereoselectivity of the Wittig reaction. For non-stabilized ylides, performing the reaction in polar aprotic solvents can influence the E/Z ratio. The presence of lithium salts, often resulting from the use of organolithium bases to generate the ylide, can also affect the stereochemical outcome by potentially leading to equilibration of the betaine intermediate, favoring the more stable (E)-alkene. wikipedia.org However, under salt-free conditions, the Z-selectivity is generally enhanced. Lowering the reaction temperature can also improve the selectivity for the (Z)-isomer by further favoring the kinetically controlled pathway.

Steric and Electronic Effects on Product Distribution

Steric hindrance in both the ylide and the carbonyl substrate can significantly impact the product distribution. With the bulky farnesyl group on the ylide, reactions with sterically hindered ketones can be slow and may result in lower yields. libretexts.org The electronic nature of the carbonyl substrate also plays a role. Electron-withdrawing groups on the carbonyl compound can enhance its reactivity towards the nucleophilic ylide.

Reactivity Towards Diverse Carbonyl Substrates

The ylide derived from farnesyltriphenylphosphonium bromide exhibits broad reactivity with a variety of aldehydes and ketones, making it a valuable tool in organic synthesis. libretexts.org

Aldehydes and Ketones: Scope and Limitations

The Wittig reaction employing farnesyltriphenylphosphonium bromide is widely applicable to a range of aldehydes and unhindered ketones. libretexts.org It has been successfully used in the synthesis of various natural products, including sesquiterpenes where the introduction of the farnesyl moiety is a key step. acs.orgacs.org

Scope:

Aldehydes: The reaction is generally high-yielding and stereoselective with a variety of aldehydes, including aliphatic and aromatic aldehydes.

Ketones: Unhindered ketones react well, though the reaction may be slower compared to aldehydes.

Limitations:

Sterically Hindered Ketones: As with many Wittig reagents, reactions with sterically hindered ketones can be challenging, leading to low yields or no reaction. libretexts.org

Tetrasubstituted Alkenes: The synthesis of tetrasubstituted alkenes via the Wittig reaction is often difficult due to steric hindrance in the transition state. libretexts.org

Below is a table summarizing the reactivity of farnesyltriphenylphosphonium ylide with representative carbonyl compounds, based on typical outcomes for non-stabilized ylides.

| Carbonyl Substrate | Expected Major Product (Alkene) | Typical E/Z Selectivity | General Yield |

| Formaldehyde | 1,1-Dimethyl-2-methylenetrideca-5,9-diene | N/A | High |

| Acetaldehyde | (Z)-3-Methyl-2-(trideca-4,8-dien-2-yl)oxirane | High Z-selectivity | High |

| Benzaldehyde | (Z)-1-Phenyl-2-(3,7-dimethylocta-2,6-dien-1-yl)ethene | High Z-selectivity | High |

| Acetone | 2-Methyl-3-(3,7-dimethylocta-2,6-dien-1-ylidene)butane | Moderate Z-selectivity | Moderate |

| Cyclohexanone | (3,7-Dimethylocta-2,6-dien-1-ylidene)cyclohexane | Moderate Z-selectivity | Moderate |

| 2-Adamantanone (Sterically Hindered) | Low to no reaction | Poor | Low |

Reactions with Other Electrophilic Centers

While the primary and most extensively documented role of farnesyltriphenylphosphonium bromide-derived ylides in organic synthesis is their reaction with aldehydes and ketones to form alkenes (the Wittig reaction), the reactivity of these ylides extends to other electrophilic centers. However, detailed research findings and specific applications concerning the reactions of farnesyltriphenylphosphonium ylides with electrophiles such as epoxides, esters, and acyl chlorides are not extensively reported in scientific literature. The following sections provide a general overview of the expected reactivity based on the known behavior of analogous, typically simpler, phosphonium ylides.

The nucleophilic character of the ylide carbon allows it to attack a variety of electrophilic atoms besides the carbonyl carbon of aldehydes and ketones. The course of these reactions, including the nature of the products and the reaction mechanisms, is highly dependent on the structure of the ylide, the nature of the electrophile, and the reaction conditions.

Reactions with Epoxides

The reaction of phosphonium ylides with epoxides can, in principle, lead to the formation of cyclopropane (B1198618) rings or open-chain products. The mechanism typically involves the nucleophilic attack of the ylide on one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a betaine intermediate. Subsequent elimination of triphenylphosphine oxide can then generate a cyclopropane.

However, the specific reaction between a farnesyltriphenylphosphonium ylide and an epoxide is not well-documented. The steric hindrance presented by the bulky farnesyl group might influence the feasibility and outcome of such a reaction.

Reactions with Esters and Acyl Chlorides

The reaction of phosphonium ylides with esters and acyl chlorides represents a significant deviation from the classic Wittig olefination. Instead of alkene formation, these reactions typically result in the acylation of the ylide.

With acyl chlorides, the reaction is generally facile. The nucleophilic ylide attacks the highly electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a C-acylated phosphonium salt. Subsequent treatment of this salt can lead to various products. For instance, if the acylated ylide still possesses a proton on the alpha-carbon, it can be deprotonated to form a new, stabilized ylide.

A general scheme for the acylation of a phosphonium ylide is as follows:

R₃P=CHR' + R''COCl → [R₃P⁺-CHR'-C(=O)R'']Cl⁻

The reaction with esters is generally less favorable than with acyl chlorides due to the lower electrophilicity of the ester carbonyl group. Often, stronger reaction conditions or more reactive ylides are required.

Detailed studies specifically employing farnesyltriphenylphosphonium bromide-derived ylides in these reactions are scarce. The presence of the long, isoprenoid farnesyl chain could potentially influence the reactivity and stability of the resulting acylated ylides and phosphonium salts.

Due to the limited availability of specific research data on the reactions of farnesyltriphenylphosphonium bromide-derived ylides with these electrophilic centers, a detailed data table of research findings cannot be compiled at this time. The information presented is based on the general reactivity patterns of phosphonium ylides.

Applications of Farnesyltriphenylphosphoniumbromide in Complex Organic Synthesis

Synthesis of Farnesyl-Substituted Alkenes and Polyenes

The Wittig reaction employing farnesyltriphenylphosphonium bromide enables the synthesis of a variety of farnesyl-substituted alkenes and polyenes. This is achieved by reacting the corresponding phosphorus ylide, generated by deprotonating the phosphonium (B103445) salt, with an aldehyde or ketone. The nature of the carbonyl compound and the reaction conditions dictate the structure of the final product.

The Wittig reaction is a cornerstone for generating isoprenoid analogues by coupling farnesyltriphenylphosphonium bromide with various carbonyl compounds. thieme-connect.deorganic-chemistry.org This method allows for the extension of carbon chains and the creation of new polyene systems. The stereochemistry of the newly formed double bond is a critical aspect of the synthesis, and it can be influenced by the structure of the ylide and the reaction conditions. organic-chemistry.org For instance, non-stabilized ylides, such as the one derived from farnesyltriphenylphosphonium bromide, typically favor the formation of Z-alkenes under salt-free conditions. organic-chemistry.org

Modified Wittig procedures, such as the Horner-Wadsworth-Emmons reaction, provide access to E-isomers with high selectivity. nih.gov These reactions use phosphonate (B1237965) esters instead of phosphonium salts, and the resulting phosphate (B84403) byproducts are water-soluble, simplifying purification. youtube.com The ability to selectively produce either the Z or E isomer is crucial for synthesizing specific biologically active molecules.

Table 1: Examples of Isoprenoid Synthesis via Wittig and Related Reactions

| Phosphonium Salt/Phosphonate Ester | Carbonyl Compound | Product Type | Stereoselectivity |

| Farnesyltriphenylphosphonium Bromide | Aldehyde/Ketone | (Z)-Alkene | High under salt-free conditions organic-chemistry.org |

| Triethyl phosphonoacetate | Geranylacetone | (2E)-Farnesol precursor | High for (E)-isomer nih.gov |

| β-oxido ylides | Nerylacetone | (2Z)-Farnesol precursor | Favors (Z)-isomer nih.gov |

The farnesyl unit is a fundamental building block for a vast number of natural products. The synthesis of farnesol (B120207) and its derivatives using farnesyltriphenylphosphonium bromide is a critical step in the total synthesis of more complex isoprenoids like squalene (B77637) and carotenoids. thieme-connect.de Squalene, the biosynthetic precursor to all steroids, is formed by the reductive dimerization of two farnesyl pyrophosphate molecules. Therefore, an efficient synthesis of farnesyl derivatives is paramount for the laboratory synthesis of squalene and its analogues.

The Wittig reaction provides a reliable method for constructing the carbon skeleton of these precursors. thieme-connect.de By reacting the ylide from farnesyltriphenylphosphonium bromide with an appropriate aldehyde, chemists can assemble the necessary polyene chains that form the backbone of carotenoids. The stereocontrolled nature of the Wittig and related reactions allows for the precise construction of the specific double bond geometries found in these natural products. thieme-connect.deorganic-chemistry.org

Functionalization and Derivatization Strategies

The products obtained from Wittig reactions involving farnesyltriphenylphosphonium bromide are not merely final targets but also versatile intermediates for further chemical transformations. This allows for the introduction of various functional groups and the incorporation of the farnesyl moiety into larger, more complex molecular architectures.

Once the farnesyl-containing alkene has been synthesized via the Wittig reaction, it can undergo a variety of chemical modifications. These modifications can be used to introduce new functional groups or to alter the properties of the molecule. For example, new fluorescent analogues of farnesol and geranylgeraniol (B1671449) have been prepared. nih.gov These analogues incorporate groups like anthranylate or dansyl, which are attached to the terpenoid skeleton through stable amine bonds. nih.gov Such fluorescently tagged isoprenoids are invaluable tools for studying biological processes, as their movement and interactions within cells can be visualized. nih.gov

The farnesyl group plays a crucial role in directing proteins to cell membranes, a process known as farnesylation. nih.gov Synthetic strategies using farnesyltriphenylphosphonium bromide allow for the incorporation of the farnesyl moiety into various molecular structures to study and manipulate these biological processes. For example, the farnesyl group has been attached to peptides to create synthetic mimics of farnesylated proteins. researchgate.net These synthetic constructs are used to investigate the molecular interactions between the farnesyl group and other proteins or cellular membranes. nih.gov

In one study, a photoreactive farnesyl analogue was incorporated into the G-protein transducin. nih.gov This allowed researchers to map the interactions of the farnesyl group during signal transduction, revealing that it plays an active role in protein-protein and protein-membrane interactions rather than simply acting as a static membrane anchor. nih.gov

Role in the Synthesis of Biologically Relevant Isoprenoid Derivatives

The synthetic utility of farnesyltriphenylphosphonium bromide is particularly significant in the context of creating biologically relevant isoprenoid derivatives. Farnesylation is a critical post-translational modification for many proteins involved in cellular signaling, including the Ras family of oncoproteins. nih.govresearchgate.net The ability to synthesize farnesol isomers and functionalized analogues allows for detailed investigations into the enzymes and processes that govern protein prenylation.

For instance, synthetic fluorescent analogues of farnesyl pyrophosphate have been developed to probe the activity of farnesyltransferase (FTase), the enzyme responsible for attaching the farnesyl group to proteins. nih.gov These studies have shown that certain synthetic analogues can act as inhibitors of FTase, highlighting their potential as tools for biochemical research. nih.gov The synthesis of these complex molecular probes is heavily reliant on robust synthetic methods like the Wittig reaction to construct the core isoprenoid structure.

Application in Materials Science and Polymer Chemistry

The unique combination of a lipophilic isoprenoid chain and a charged phosphonium headgroup in farnesyltriphenylphosphonium bromide has led to its exploration in the field of materials science, particularly in the development of functional polymers and advanced organic materials.

Conjugated polymers are a class of materials with interesting electronic and optical properties, finding applications in areas such as organic electronics and sensor technology. The incorporation of farnesyltriphenylphosphonium bromide into these polymer systems can impart specific functionalities. While direct integration of the intact farnesyltriphenylphosphonium bromide molecule is less common, the synthetic principles it represents are relevant.

For instance, the synthesis of cationic conjugated polymers often involves the quaternization of pendant groups to enhance solubility in polar solvents and to facilitate interaction with biological molecules like DNA. nih.gov The synthesis of poly[9,9'-bis(6''-N,N,N-trimethylammonium)hexyl)fluorene-co-alt-4,7-(2,1,3-benzothiadiazole) dibromide] (PFBT) is an example of a water-soluble conjugated polymer designed for applications such as label-free DNA microarrays. nih.gov The synthetic strategies for such polymers, involving steps like Suzuki cross-coupling and quaternization, showcase the broader context of creating functional polymeric materials where specific side chains are introduced to control properties.

The synthesis of advanced organic materials with tailored properties is a rapidly growing area of research. The principles of organophosphorus chemistry, exemplified by reagents like farnesyltriphenylphosphonium bromide, play a role in the construction of complex organic architectures. The ability to form carbon-carbon bonds with high stereochemical control is crucial for creating well-defined materials.

While specific examples of farnesyltriphenylphosphonium bromide in the synthesis of mainstream advanced organic materials are not extensively documented, its role as a building block in complex molecule synthesis is transferable. The synthetic transformations enabled by this reagent can be applied to the construction of molecular components for liquid crystals, non-linear optical materials, and other functional organic assemblies.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of farnesyltriphenylphosphonium bromide in solution. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled.

High-Resolution ¹H, ¹³C, and ³¹P NMR for Structural Confirmation

High-resolution 1D NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen, carbon, and phosphorus nuclei within the molecule.

¹H NMR: The proton NMR spectrum is characterized by a complex set of signals. The triphenylphosphine (B44618) moiety typically displays multiplets in the aromatic region (approximately 7.5–8.0 ppm). The farnesyl chain exhibits a series of signals corresponding to its distinct proton environments: vinyl protons on the double bonds, allylic methylene (B1212753) protons, and methyl group protons, each with characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The aromatic carbons of the triphenylphosphine group appear in the downfield region (around 110–140 ppm). The farnesyl group's carbons, including the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the methyl and methylene groups, are observed at more upfield chemical shifts. vdoc.pub

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonium (B103445) salts. Farnesyltriphenylphosphonium bromide is expected to show a single resonance in the ³¹P{¹H} (proton-decoupled) spectrum. The chemical shift for tetracoordinate phosphonium salts typically falls within a characteristic range (e.g., ~20-30 ppm), confirming the presence of the phosphonium cation. mdpi.comresearchgate.net

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | P-(C₆H ₅)₃ | ~7.5 - 8.0 | Multiplet |

| Vinyl (-CH =) | ~5.0 - 5.5 | Multiplet | |

| Allylic (-CH ₂-) | ~2.0 - 2.2 | Multiplet | |

| Methyl (-CH ₃) | ~1.6 - 1.8 | Singlet/Doublet | |

| ¹³C | i-Carbon (P-C ₆H₅) | ~118 (doublet, ¹JPC) | Doublet |

| Aromatic (-C ₆H₅) | ~130 - 135 | Multiple signals | |

| Vinyl (-C =) | ~120 - 140 | Multiple signals | |

| Aliphatic (-C H₂-, -C H₃) | ~16 - 40 | Multiple signals | |

| ³¹P | R-P ⁺(Ph)₃ | ~20 - 30 | Singlet |

Note: Expected chemical shift values are approximate and can vary based on solvent and experimental conditions. Data is inferred from typical values for phosphonium salts and terpenoid structures.

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR suggests the presence of functional groups, 2D NMR experiments are essential to piece together the molecule's intricate framework and confirm the specific isomeric form.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For farnesyltriphenylphosphonium bromide, COSY spectra would be used to trace the connectivity of protons along the farnesyl backbone, linking adjacent methylene and vinyl protons and confirming the structure of the isoprenoid units. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is invaluable for unambiguously assigning the ¹³C signals that correspond to the complex ¹H signals of the farnesyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This technique is crucial for establishing connectivity across quaternary carbons (which have no attached protons and are thus invisible in HSQC). For instance, HMBC correlations would definitively link the protons of the farnesyl chain to the correct carbon atoms, and crucially, would show a correlation from the first methylene protons of the farnesyl chain to the ipso-carbon of the phenyl rings attached to the phosphorus, confirming the C-P bond. ipb.ptresearchgate.net

Together, these 2D techniques allow for a complete and verified assignment of all ¹H and ¹³C signals, confirming the precise structure and stereochemistry of the farnesyl group. rsc.org

Dynamic NMR Studies of Ylide Conformation and Reactivity

Dynamic NMR (DNMR) studies are not performed on the phosphonium salt itself, but on the corresponding phosphorus ylide, farnesylidenetriphenylphosphorane, which is generated by deprotonation of the salt. These studies provide insight into the conformational dynamics of the ylide, which is the reactive species in the Wittig reaction.

Stable phosphorus ylides often exist as a mixture of two or more geometric isomers (rotamers) due to restricted rotation around the partial double bond between the α-carbon and the phosphorus atom, as well as the Cα-Cβ bond. researchgate.net At low temperatures, the NMR signals for these individual rotamers can be observed separately. As the temperature is increased, the rate of interconversion between the rotamers increases. Eventually, the signals broaden and coalesce into a single time-averaged signal at the coalescence temperature. By analyzing the spectra at various temperatures, the activation energy (ΔG‡) for this rotational barrier can be calculated, providing quantitative data on the ylide's conformational flexibility and stability. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, provide information about the functional groups present in farnesyltriphenylphosphonium bromide by probing their characteristic molecular vibrations.

Vibrational Analysis for Functional Group Identification

The IR spectrum of farnesyltriphenylphosphonium bromide displays a number of characteristic absorption bands that confirm its structure.

Aromatic C-H Stretching: Sharp bands are typically observed above 3000 cm⁻¹ for the C-H stretching of the phenyl rings.

Aliphatic C-H Stretching: Bands corresponding to the sp³ C-H stretching of the farnesyl chain's methyl and methylene groups appear just below 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bonds of the farnesyl chain give rise to stretching vibrations in the 1650-1670 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations from the phenyl rings are observed in the 1450-1600 cm⁻¹ range.

P-Ph Vibrations: A characteristic and often strong absorption band associated with the P-phenyl linkage appears around 1435 cm⁻¹.

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of signals from various bending and skeletal vibrations, which are unique to the molecule as a whole.

Raman spectroscopy provides complementary information. The non-polar C=C bonds of the farnesyl chain and the symmetric vibrations of the aromatic rings often produce strong and sharp signals in the Raman spectrum, which may be weak in the IR. The bromide counter-ion, being a single atom, does not have vibrational modes and is therefore not observed in IR or Raman spectra. nih.govnih.gov

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | P-(C₆H₅)₃ | ~3050 - 3100 | Strong |

| C-H Stretch (Aliphatic) | Farnesyl Chain | ~2850 - 2970 | Strong |

| C=C Stretch (Alkene) | Farnesyl Chain | ~1660 - 1670 | Strong, sharp |

| C=C Stretch (Aromatic) | P-(C₆H₅)₃ | ~1580, ~1480, ~1435 | Strong |

| P-Ph Stretch | P-Phenyl | ~1435 | Moderate |

| C-H Bending | Aromatic/Aliphatic | < 1500 (complex) | Moderate-Weak |

Note: Frequencies are approximate and based on characteristic values for the respective functional groups.

In-situ Monitoring of Reaction Progress

In-situ IR spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring the progress of chemical reactions in real-time, without the need for sampling. This technique is particularly well-suited for tracking the Wittig reaction, a primary application of farnesyltriphenylphosphonium bromide. jlu.edu.cn

By immersing a fiber-optic IR probe directly into the reaction vessel, the concentrations of key species can be followed. For a Wittig reaction between the farnesyl-derived ylide and an aldehyde or ketone, one would monitor:

The disappearance of the carbonyl reactant: The strong C=O stretching band of the aldehyde or ketone (typically 1700-1740 cm⁻¹) would decrease in intensity as it is consumed.

The appearance of the alkene product: A new band corresponding to the C=C stretch of the newly formed double bond in the product would appear and grow over time.

The appearance of the triphenylphosphine oxide byproduct: The formation of the stable P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction and gives rise to a very strong and characteristic absorption band around 1190 cm⁻¹.

This real-time monitoring allows for precise determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions, ensuring efficient and controlled synthesis.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of farnesyltriphenylphosphonium bromide, enabling the precise determination of its mass and the analysis of its structural components through controlled fragmentation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the unambiguous determination of the elemental formula of the farnesyltriphenylphosphonium cation by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. This high precision allows for the calculation of the exact mass, which can be compared to the theoretical mass to confirm the compound's identity. The farnesyltriphenylphosphonium cation, with the chemical formula [C₃₃H₃₈P]⁺, has a theoretically calculated monoisotopic mass that serves as a benchmark for experimental verification.

Table 1: Theoretical Exact Mass of the Farnesyltriphenylphosphonium Cation

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Farnesyltriphenylphosphonium | [C₃₃H₃₈P]⁺ | 465.2706 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to probe the structure of the farnesyltriphenylphosphonium cation by inducing its fragmentation and analyzing the resulting daughter ions. In a typical MS/MS experiment, the parent ion (m/z ≈ 465.27) is isolated and then subjected to collision-induced dissociation (CID). The fragmentation patterns observed are characteristic of the molecule's structure. Key fragmentations would include the cleavage of the bond between the farnesyl group and the phosphorus atom, leading to the formation of the triphenylphosphine cation or the farnesyl cation. The analysis of these fragments confirms the connectivity of the different parts of the molecule.

Table 2: Predicted Fragmentation Analysis of the Farnesyltriphenylphosphonium Cation

| Precursor Ion (m/z) | Fragment Ion | Neutral Loss | Predicted Fragment m/z |

| ~465.27 | Triphenylphosphine cation ([C₁₈H₁₅P]⁺) | Farnesene (B8742651) (C₁₅H₂₄) | ~262.09 |

| ~465.27 | Farnesyl cation ([C₁₅H₂₅]⁺) | Triphenylphosphine (C₁₈H₁₅P) | ~205.20 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Mixture Analysis

While farnesyltriphenylphosphonium bromide itself is a salt and thus not volatile enough for direct analysis by gas chromatography-mass spectrometry (GC-MS), this technique is crucial for the analysis of the products formed in reactions where it is used as a reagent. For instance, in Wittig reactions, farnesyltriphenylphosphonium bromide is used to convert aldehydes and ketones into farnesene and its derivatives. GC-MS is ideally suited for separating and identifying the components of the resulting reaction mixture. The gas chromatograph separates the volatile organic compounds, which are then introduced into the mass spectrometer for identification based on their unique mass spectra and fragmentation patterns. This allows for the assessment of product purity, the identification of byproducts, and the determination of isomeric ratios in the final product.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of farnesyltriphenylphosphonium bromide in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact coordinates of each atom. This provides detailed information on bond lengths, bond angles, and the conformation of the farnesyl chain and the triphenylphosphonium headgroup. Furthermore, the crystal structure reveals how the farnesyltriphenylphosphonium cations and bromide anions are arranged in the crystal lattice. Although a specific crystal structure for farnesyltriphenylphosphonium bromide is not publicly available, data from analogous alkyltriphenylphosphonium bromides indicate that the phenyl rings typically adopt a propeller-like configuration. researchgate.net The analysis would provide definitive proof of the compound's structure and stereochemistry.

Table 3: Illustrative Data Obtainable from X-ray Crystallography of a Triphenylphosphonium Bromide Salt

| Parameter | Example Data (from a related structure) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.6550 |

| b (Å) | 14.0446 |

| c (Å) | 16.0765 |

| β (°) | 99.634 |

| Volume (ų) | 2149.24 |

Note: The data in Table 3 is for (4-fluorobenzyl)triphenylphosphonium bromide and is provided for illustrative purposes to show the type of information obtained from an X-ray crystallographic analysis. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, energetics, and reaction pathways of molecules. For farnesyltriphenylphosphonium bromide and its role in the Wittig reaction, these calculations can predict key aspects of its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For the farnesyltriphenylphosphonium ylide, the reactive species formed from the parent salt, DFT calculations can provide a detailed picture of its electronic structure. The ylide is characterized by a resonance structure with a negatively charged carbon atom adjacent to a positively charged phosphorus atom.

DFT calculations on analogous phosphonium (B103445) ylides have shown that the geometry and electronic distribution are highly dependent on the substituents. For a semi-stabilized ylide like the one derived from farnesyltriphenylphosphonium bromide (where the farnesyl group provides some stabilization), the C-P bond length and the charge distribution between the carbanion and the phosphonium center are key parameters.

Table 1: Representative DFT Calculated Properties of Phosphonium Ylides (Note: Data is based on general phosphonium ylides as specific data for the farnesyl derivative is not available)

| Property | Typical Value Range | Significance for Farnesyl Ylide |

|---|---|---|

| C-P Bond Length | 1.65 - 1.75 Å | Indicates the degree of double bond character. |

| Charge on Ylidic Carbon | -0.5 to -0.8 e | A key indicator of nucleophilicity. |

| P-C-H Bond Angle | 110° - 120° | Reflects the hybridization of the ylidic carbon. |

These parameters are crucial for understanding the ylide's reactivity towards carbonyl compounds in the Wittig reaction. The large, flexible farnesyl chain would also be expected to influence the steric environment around the reactive ylidic carbon.

The Wittig reaction, which converts a carbonyl compound into an alkene, proceeds through a complex mechanism involving a four-membered ring intermediate known as an oxaphosphetane. Computational modeling of the transition states is essential for understanding the kinetics and stereochemical outcome of the reaction.

Computational investigations on similar systems suggest that the reaction can proceed through either a concerted [2+2] cycloaddition pathway or a stepwise mechanism involving a betaine (B1666868) intermediate. The exact pathway is influenced by factors such as the solvent and the nature of the ylide and carbonyl substituents.

A significant aspect of the Wittig reaction is its stereoselectivity, leading to either the (Z)- or (E)-alkene. Computational studies have been successful in predicting and explaining the stereochemical outcomes. For semi-stabilized ylides like the farnesyl derivative, the reaction often yields a mixture of (E) and (Z) isomers.

The stereoselectivity is determined by the relative energies of the transition states leading to the cis and trans oxaphosphetane intermediates. DFT calculations can model these transition states and predict the favored isomer. The bulky farnesyl group is anticipated to introduce significant steric hindrance, which would likely favor the formation of the (E)-alkene where the large groups are further apart.

Regioselectivity is also a consideration when the farnesyl ylide reacts with an unsymmetrical ketone. Computational models can predict which carbonyl carbon is more susceptible to nucleophilic attack by evaluating the local electrophilicity and steric accessibility.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and solvent effects.

The farnesyl group is a long, flexible isoprenoid chain capable of adopting numerous conformations. MD simulations are an ideal tool to explore the conformational landscape of farnesyltriphenylphosphonium bromide and its corresponding ylide. While specific MD studies on this phosphonium salt are scarce, research on the closely related farnesyl pyrophosphate (FPP) provides valuable analogous data.

MD simulations of FPP in solution have shown that the farnesyl chain can exist in both extended (trans) and more compact (gauche) conformations. The transition between these conformers is associated with an energy barrier. A similar dynamic behavior would be expected for the farnesyl chain in farnesyltriphenylphosphonium bromide. The preferred conformation in a given solvent or within a reaction environment can significantly impact its reactivity by either exposing or shielding the reactive center.

Table 2: Conformational States of the Farnesyl Chain from MD Simulations of an Analogous System (FPP) (Note: This data is for Farnesyl Pyrophosphate (FPP) and serves as an analogy)

| Conformation | Dihedral Angle (φ2) | Relative Population (in vacuum) | Key Feature |

|---|---|---|---|

| Trans | ~180° | Significant | Extended chain |

The triphenylphosphine (B44618) group itself has a defined propeller-like conformation, and its orientation relative to the farnesyl chain would also be a subject of conformational analysis.

The choice of solvent can have a profound impact on the rate and stereoselectivity of the Wittig reaction. MD simulations can be employed to model the explicit interactions between the solvent molecules and the reacting species.

For the formation of the farnesyl ylide from the phosphonium salt, the solvent must be able to solvate the ions effectively. In the subsequent Wittig reaction, the polarity of the solvent can influence the stability of the transition states. Polar solvents may stabilize the betaine-like character of the cycloaddition transition state, potentially altering the reaction pathway and stereochemical outcome.

Computational studies on other Wittig reactions have shown that non-polar solvents often favor the formation of (Z)-alkenes from non-stabilized ylides, while polar solvents can enhance the formation of (E)-alkenes. For a semi-stabilized ylide like the farnesyl derivative, the solvent effect would be a crucial factor in controlling the E/Z ratio of the resulting alkene. MD simulations can provide a particle-level view of how solvent molecules arrange around the transition state complex, offering a rationale for the observed solvent-dependent stereoselectivity.

Retrosynthetic Analysis Software Applications

The strategic design of synthetic routes for complex organic molecules has been significantly advanced by the advent of computer-aided synthesis planning (CASP). These software tools employ sophisticated algorithms and vast reaction databases to propose viable synthetic pathways, thereby accelerating research and development. In the context of farnesyltriphenylphosphonium bromide, a key reagent in the synthesis of various farnesyl-containing compounds, these computational tools offer powerful capabilities for pathway design and efficiency evaluation.

Computer-Aided Planning for Farnesyl-Containing Target Molecules

Retrosynthetic analysis software, such as SYNTHIA™ and those available through platforms like CAS SciFinder®, provides an objective and unbiased approach to devising synthetic routes for molecules incorporating the farnesyl moiety. labmanager.comsynthiaonline.com These programs deconstruct a target molecule step-by-step, proposing disconnections based on known chemical transformations to identify simpler, commercially available starting materials. youtube.comyoutube.com

For the synthesis of farnesyl-containing target molecules, the software would identify the farnesyltriphenylphosphonium bromide as a key building block for introducing the farnesyl group via Wittig-type reactions. The software's algorithms, powered by extensive databases of hand-coded reaction rules, can navigate the complexities of multi-step syntheses, considering factors like stereochemistry and functional group compatibility. youtube.com This allows for the rapid exploration of numerous potential synthetic pathways, a task that would be exceedingly time-consuming if done manually. sigmaaldrich.com

Modern retrosynthesis software allows for a high degree of customization. Researchers can set various parameters to tailor the search for synthetic routes, such as:

Cost limits for starting materials : This helps in identifying economically viable pathways. youtube.com

Exclusion of certain reactions or reagents : This can be used to avoid patented routes or undesirable chemicals. labmanager.comcas.org

Prioritization of specific reaction types : This enables the user to guide the software towards preferred synthetic strategies.

The output from these programs typically presents multiple synthetic routes, often with detailed information on reaction conditions, yields, and links to relevant literature. cas.org This comprehensive overview allows chemists to make informed decisions about the most promising pathway to pursue in the laboratory.

Evaluation of Synthetic Pathway Efficiency and Atom Economy

A critical aspect of modern synthetic chemistry is the evaluation of pathway efficiency, not just in terms of chemical yield but also in resource utilization and waste generation. Atom economy is a key metric in this evaluation, representing the proportion of reactant atoms that are incorporated into the final desired product. nih.govscranton.edu Computer-aided synthesis planning tools are increasingly incorporating the principles of atom economy to guide the selection of more sustainable and efficient synthetic routes. numberanalytics.com

When evaluating synthetic pathways for farnesyl-containing molecules that utilize farnesyltriphenylphosphonium bromide, the software can assist in comparing different routes based on their atom economy. The Wittig reaction, for which farnesyltriphenylphosphonium bromide is a precursor, typically has a lower atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct.

The calculation for atom economy is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

The table below illustrates a hypothetical comparison of two synthetic routes to a generic farnesyl-containing target molecule, highlighting how atom economy can be a deciding factor.

| Metric | Route A (Wittig-Based) | Route B (Catalytic) |

| Key Reagent | Farnesyltriphenylphosphonium bromide | Catalytic Farnesyl Source |

| Number of Steps | 3 | 4 |

| Overall Yield | 75% | 70% |

| Calculated Atom Economy | 45% | 85% |

| Primary Byproduct | Triphenylphosphine oxide | Recoverable Catalyst |

Future Research Directions and Emerging Trends

Development of Novel Catalytic and Asymmetric Wittig Methodologies

The Wittig reaction, a cornerstone of alkene synthesis, has traditionally been hampered by the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct and often exhibits limited stereocontrol. Future research is intensely focused on overcoming these limitations through catalytic and asymmetric approaches.

The development of a catalytic Wittig reaction is a major goal, aiming to reduce waste and improve atom economy. This involves the in-situ regeneration of the active phosphine (B1218219) reagent from the phosphine oxide byproduct. researchgate.netbeilstein-journals.org Research in this area explores various reducing agents, such as silanes, to facilitate the P(V) to P(III) redox cycling. researchgate.netbeilstein-journals.org While early successes were achieved with arsenic-based systems due to the easier reduction of arsine oxides, recent progress has been made with phosphine-based catalysts. beilstein-journals.org For instance, 2-phenylisophosphindoline 2-oxide has been identified as a promising catalyst for the Wittig reaction when paired with trimethoxysilane (B1233946) as the reducing agent. researchgate.net Another innovative approach is the development of a base-free catalytic Wittig reaction, which utilizes a phosphine catalyst to generate the ylide through a Michael addition-elimination sequence, offering high yields and excellent E/Z-selectivities. researchgate.netacs.org

Asymmetric Wittig reactions are crucial for the synthesis of stereochemically defined alkenes, a common requirement in natural product and pharmaceutical synthesis. rsc.orgnumberanalytics.com This can be achieved through the use of chiral phosphines, where the phosphorus atom itself is a stereocenter (P-stereogenic phosphines), or by employing chiral auxiliaries or catalysts. numberanalytics.comacs.orgthieme-connect.com P-stereogenic phosphines have shown promise in desymmetrization reactions, achieving high enantioselectivities. acs.org Organocatalysis also presents a promising avenue, with chiral hydrogen-bond donors being used to catalyze the cycloaddition step in the Wittig reaction, thereby inducing axial chirality in the resulting olefin. units.it The combination of chiral catalysts with the Wittig reaction allows for the synthesis of versatile chiral alkenes from achiral starting materials. rsc.org

Table 1: Comparison of Emerging Catalytic Wittig Methodologies

| Methodology | Key Features | Advantages | Challenges |

| Phosphine Oxide Catalysis | Utilizes a pre-catalyst (phosphine oxide) and a stoichiometric reductant (e.g., silanes). researchgate.netresearchgate.net | Reduces the amount of phosphine reagent needed. | Requires an efficient and mild reducing agent. |

| Base-Free Catalysis | Employs a phosphine catalyst to generate the ylide without a strong base. acs.org | Avoids the use of strong bases, milder reaction conditions. | Substrate scope can be limited. |

| Asymmetric Organocatalysis | Uses a chiral organic molecule (e.g., hydrogen-bond donor) to induce stereoselectivity. units.it | Metal-free, environmentally benign. | Modest stereoselectivities in some cases. |

| P-Stereogenic Phosphines | Employs phosphines with a chiral phosphorus center as the stoichiometric reagent. acs.org | Can provide high levels of asymmetric induction. | Synthesis of enantiopure P-stereogenic phosphines can be challenging. |

Integration into Flow Chemistry and Automation for Synthesis

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering enhanced safety, better process control, and scalability. The integration of the Wittig reaction, including those involving farnesyltriphenylphosphonium bromide, into flow chemistry and automated systems is a key area of future development.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. For the Wittig reaction, flow systems can facilitate the safe handling of reactive intermediates like ylides and can enable the seamless integration of reaction and purification steps. Automated synthesis platforms, which combine robotics with flow chemistry, can be used for the rapid optimization of reaction conditions and the synthesis of libraries of compounds for drug discovery and materials science.

Exploration of Green Chemistry Approaches for Phosphonium (B103445) Salt Synthesis and Reaction

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the Wittig reaction, a major focus is on minimizing the environmental impact associated with the synthesis of phosphonium salts and the generation of triphenylphosphine oxide waste.

Future research in green phosphonium salt synthesis will likely focus on methods that utilize renewable starting materials, employ safer solvents, and operate under milder conditions. chemrxiv.orgorganic-chemistry.org For example, visible-light-induced cyclization of aryl phosphines in the presence of air and a protonic acid has been developed as a transition-metal-free and atom-economical method for synthesizing π-conjugated phosphonium salts. chemrxiv.org Electrochemical methods also offer a green alternative for the synthesis of fused polycyclic phosphonium salts without the need for catalysts or external oxidants. rsc.org

A significant challenge in greening the Wittig reaction is the recycling of triphenylphosphine oxide . scientificupdate.com Research is actively exploring efficient and environmentally benign methods for its reduction back to triphenylphosphine. organic-chemistry.orgresearchgate.netacs.org Promising approaches include the use of phosphonic acid and iodine under solvent-free conditions, and electrochemical reduction. organic-chemistry.orgacs.orgsci-hub.se The development of a one-pot electro-reduction of triphenylphosphine oxide generated in a Wittig reaction mixture has been demonstrated, showcasing a circular economy approach. scientificupdate.com Furthermore, performing the Wittig reaction in greener solvents like water or ionic liquids is another area of active investigation. arpnjournals.orgorganic-chemistry.org

Advanced Materials Applications and Supramolecular Chemistry

The unique molecular structure of farnesyltriphenylphosphonium bromide, featuring a lipophilic isoprenoid tail and a charged phosphonium headgroup, makes it an interesting candidate for applications beyond its traditional role in the Wittig reaction. These applications lie in the fields of advanced materials and supramolecular chemistry.

Phosphonium salts are known to form ionic liquids , which are salts with melting points below 100 °C. alfa-chemistry.comresearchgate.netresearchgate.net These materials have a range of potential applications as electrolytes in batteries and supercapacitors, lubricants, and as solvents for chemical reactions. alfa-chemistry.comresearchgate.netsyensqo.com The farnesyl group could impart specific properties to such ionic liquids, such as enhanced solubility in nonpolar media or specific interactions with biological membranes.

The amphiphilic nature of farnesyltriphenylphosphonium bromide also suggests its potential use in supramolecular chemistry . Amphiphilic molecules can self-assemble in solution to form organized structures like micelles, vesicles, or liquid crystals. These assemblies can be used to encapsulate and deliver drugs, act as nanoreactors, or form the basis for new materials with tailored properties. The study of the self-assembly behavior of farnesyltriphenylphosphonium bromide and its analogs is a promising area for future research.

Table 2: Potential Advanced Applications of Farnesyltriphenylphosphonium Bromide

| Application Area | Potential Role of Farnesyltriphenylphosphonium Bromide | Key Properties |

| Ionic Liquids | As a component of novel ionic liquids. alfa-chemistry.comresearchgate.netresearchgate.net | High thermal stability, tunable viscosity, potential for specific interactions. alfa-chemistry.com |

| Phase Transfer Catalysis | As a catalyst to facilitate reactions between reactants in different phases. alfa-chemistry.comsyensqo.com | Amphiphilic nature allows for transport of reactants across phase boundaries. |

| Supramolecular Assemblies | As a building block for self-assembled structures (e.g., micelles, vesicles). | Amphiphilicity, potential for biological membrane interactions. |

| Advanced Materials | As a component in the development of new polymers or functional materials. syensqo.com | The farnesyl group can introduce biocompatibility or other desirable properties. |

Synergistic Approaches with Biosynthesis and Chemoenzymatic Synthesis

The interface between chemical synthesis and biology offers exciting opportunities for the efficient and sustainable production of complex molecules. Synergistic approaches that combine the power of biosynthesis with the versatility of chemical reactions like the Wittig reaction are a rapidly emerging trend. nih.govnih.govcardiff.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netnih.govrsc.org

Chemoenzymatic synthesis leverages the high selectivity of enzymes for certain transformations while relying on chemical methods for other steps. nih.govnih.govcardiff.ac.ukresearchgate.netresearchgate.netnih.govresearchgate.net For instance, farnesol (B120207), the precursor to the farnesyl group, can be produced through microbial fermentation. researchgate.net This biologically derived farnesol can then be chemically converted to farnesyltriphenylphosphonium bromide for use in a Wittig reaction. This approach can provide access to complex terpenoid structures that are difficult to synthesize purely through chemical means. nih.govresearchgate.net Researchers have developed modular chemoenzymatic strategies to synthesize terpene analogues from diphosphorylated precursors, showcasing the potential of combining enzymatic and chemical steps. nih.govresearchgate.netresearchgate.net

Furthermore, the combination of enzymatic reduction of carboxylic acids to aldehydes, followed by a Wittig reaction, provides a novel chemoenzymatic route to α,β-unsaturated esters. nih.gov This highlights the potential for designing multi-step, one-pot processes that are both efficient and environmentally friendly. researchgate.net The future will likely see the development of more sophisticated tandem and cascade reactions that seamlessly integrate enzymatic and chemical catalytic steps.

Q & A

Basic Research Questions

Q. How to synthesize farnesyltriphenylphosphonium bromide with high purity?

- Methodology : Use a nucleophilic substitution reaction between farnesyl bromide and triphenylphosphine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Monitor reaction completion via thin-layer chromatography (TLC). Purify the crude product via recrystallization from dichloromethane/hexane mixtures. Validate purity using -NMR (e.g., characteristic peaks at δ 1.6–2.0 ppm for farnesyl chain protons) and high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) .

- Critical Parameters : Ensure moisture-free conditions to prevent hydrolysis of intermediates. Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.2 molar ratio of farnesyl bromide to triphenylphosphine) .

Q. What analytical techniques are essential for characterizing farnesyltriphenylphosphonium bromide?

- Recommended Techniques :

- Spectroscopy : -NMR, -NMR, and -NMR to confirm molecular structure and phosphonium cation formation .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M-Br] ion).

- Elemental Analysis : Confirm Br content via ion chromatography .

- Data Interpretation : Compare spectral data with PubChem records or synthetic analogs (e.g., (4-carboxybutyl)triphenylphosphonium bromide) for validation .

Advanced Research Questions

Q. How to design experiments assessing farnesyltriphenylphosphonium bromide’s mitochondrial targeting efficiency in cellular models?

- Experimental Design :

Cell Lines : Use HeLa or primary fibroblasts. Include a negative control (e.g., cells treated with non-mitochondrial-targeting phosphonium analogs).

Concentration Gradient : Test 1–50 µM ranges to determine subtoxic doses via MTT assays.

Localization Assays : Co-stain with MitoTracker Red and analyze colocalization via confocal microscopy.

Mitochondrial Membrane Potential : Measure ΔΨm using JC-1 dye and flow cytometry .

- Data Contradictions : Address variability in uptake efficiency by normalizing to cell volume or mitochondrial density .

Q. How to resolve contradictory data on farnesyltriphenylphosphonium bromide’s stability in aqueous buffers?

- Contradiction Analysis :

- Hypothesis Testing : If Study A reports rapid hydrolysis (t < 1 hour) at pH 7.4, while Study B claims stability (t > 24 hours), evaluate:

Buffer Composition : Presence of nucleophiles (e.g., Tris buffer) may accelerate degradation.

Temperature : Stability at 4°C vs. 37°C.

Analytical Sensitivity : Use -NMR instead of UV-Vis to detect trace degradation products .